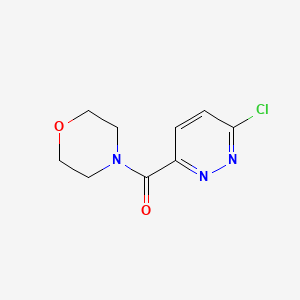

(6-Chloropyridazin-3-YL)(morpholino)methanone

Vue d'ensemble

Description

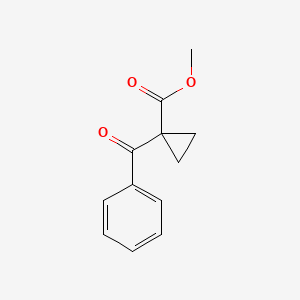

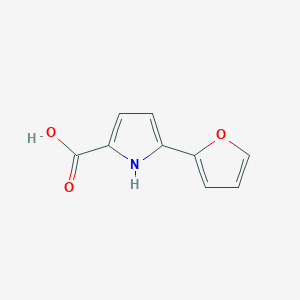

“(6-Chloropyridazin-3-YL)(morpholino)methanone” is a chemical compound with the molecular formula C9H10ClN3O2 . It is listed in various chemical databases and is available for purchase from chemical suppliers .

Synthesis Analysis

The synthesis of a similar compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, has been reported in the literature . The synthesis involved the use of B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model . Two stable forms of the compound were isolated .Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.65 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has been conducted on the synthesis of compounds similar to (6-Chloropyridazin-3-YL)(morpholino)methanone, focusing on their crystal structure and conformation. For instance, a study on a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its antiproliferative activity, and the structure was characterized using various spectroscopic methods and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability (Prasad et al., 2018).

- Another study focused on the synthesis, crystal structure, and antitumor activity of a morpholino compound, demonstrating its inhibition on the proliferation of several cancer cell lines (Tang & Fu, 2018).

Biological Activity

- Morpholine derivatives have been explored for their biological activities, such as antioxidative and anti-inflammatory properties. For example, a novel morpholine alkaloid isolated from red seaweed exhibited significant free radical scavenging activities and showed greater cyclooxygenase-2 (COX-2) inhibitory activity, indicating potential anti-inflammatory applications (Makkar & Chakraborty, 2018).

Chemical Interactions and Mechanisms

- Studies have also investigated the chemical interactions and mechanisms of morpholine derivatives, revealing insights into their chemical behavior and potential reactivity. For example, the interaction of morpholine derivatives with hydrazine hydrate has been explored, shedding light on their potential for further chemical transformations (Chumachenko, Shablykin, & Brovarets, 2014).

Pharmacological Research

- Morpholine derivatives have been synthesized for potential pharmacological applications, including imaging agents for diseases like Parkinson's. A study on the synthesis of [11C]HG-10-102-01, a morpholine derivative, aimed to develop a new PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Mécanisme D'action

Target of Action

It is known that nitrogen-containing heterocycles, such as this compound, are widespread and important building blocks of natural molecular structures and in synthetic chemistry . They often appear as a part of many products with a wide range of applications .

Mode of Action

It is known that the ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active, especially nitrogen-containing, compounds and is the basis of their functioning .

Biochemical Pathways

Nitrogen-containing heterocycles are known to be involved in a wide variety of pharmacological activities .

Result of Action

Nitrogen-containing heterocycles are known to have a wide range of applications, including antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .

Action Environment

It is known that the ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active compounds .

Propriétés

IUPAC Name |

(6-chloropyridazin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-8-2-1-7(11-12-8)9(14)13-3-5-15-6-4-13/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWXEKUZPFUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)

acetic acid](/img/structure/B3151655.png)

![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)